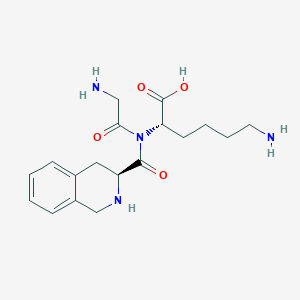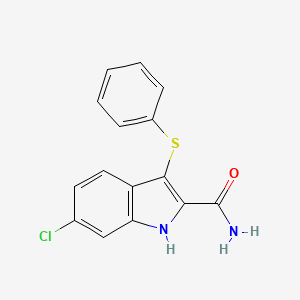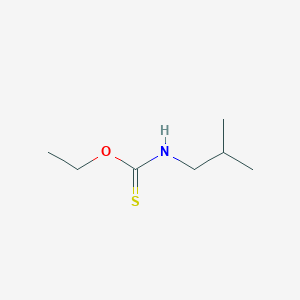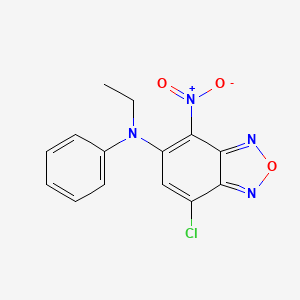
3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl- is an organic compound with the molecular formula C11H10N2O2. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl- typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used in organic solvents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different substituents, while reduction may produce reduced forms of the original compound with altered biological properties.
科学的研究の応用
3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyrazolone derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, it may interact with other molecular targets involved in cell signaling and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: This compound is structurally similar and shares some biological activities with 3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl-.
1-Phenyl-3-methyl-5-pyrazolone: Another similar compound with comparable chemical properties and applications.
Uniqueness
3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl- is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
51686-30-7 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
2-benzoyl-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(14)13(12-8)11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChIキー |
KFJCXAFMNUNARO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)

![5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde](/img/structure/B12918114.png)
![5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918119.png)


![N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B12918133.png)



![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)

![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
